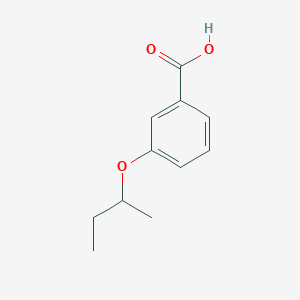

3-(Butan-2-yloxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

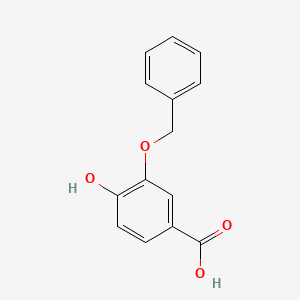

3-(Butan-2-yloxy)benzoic acid, also known as BBOA, is an organic compound with the chemical formula C11H14O3. It has a molecular weight of 194.23 .

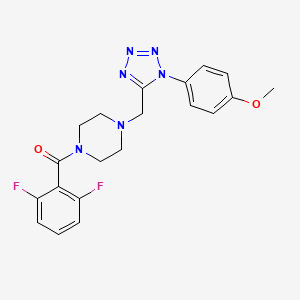

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a carboxyl group (COOH) and a butan-2-yloxy group . The InChI code for this compound is 1S/C11H14O3/c1-3-8(2)14-10-7-5-4-6-9(10)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) .

Applications De Recherche Scientifique

Crystallography and Magnetism

3-(N-tert-Butyl-N-aminoxyl)benzoic acid, a derivative closely related to 3-(Butan-2-yloxy)benzoic acid, demonstrates significant properties in the realm of crystallography and magnetism. This compound forms chains of nitroxide to aryl CH contacts, which are joined by complementary carboxylic acid two-point hydrogen bonds. It exhibits antiferromagnetic behavior at lower temperatures, suggesting potential applications in magnetic materials research and development. The study of its solid-state magnetic susceptibility and phase change at low temperatures provides insights into multiple competing exchange interactions (M. Baskett & P. M. Lahti, 2005).

Antibacterial Activity

Novel ester/hybrid derivatives of 3-hydroxy benzoic acid, which share structural similarities with this compound, have been synthesized and demonstrated potential as antibacterial agents. These derivatives exhibit a broad spectrum of biological properties, including antimicrobial activities, suggesting their use in the development of new drug candidates and their applications in perfumery industries. This highlights the potential of this compound derivatives in pharmaceutical and cosmetic product development (Maruti S. Satpute, V. Gangan, & I. Shastri, 2018).

Development of Fluorescence Probes

Derivatives of benzoic acid, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, have been utilized in the development of novel fluorescence probes. These probes can selectively detect highly reactive oxygen species (hROS) and differentiate specific species. This application is critical in biological and chemical research for studying the roles of hROS in various processes, offering a tool for detailed analysis in living cells and facilitating advancements in scientific research (Ken-ichi Setsukinai et al., 2003).

Molecular Structure and Vibrational Analysis

The molecular structure and vibrational spectra of derivatives such as 3,5 di tert butyl 4 hydroxy benzoic acid provide insights into their quantum chemical calculations, spectral properties, and potential applications in molecular electronics and materials science. These studies offer valuable information for the quality control of medicines and drug-receptor interactions, showcasing the importance of this compound derivatives in scientific research and development (R. Mathammal et al., 2016).

Meta-C–H Functionalization

The meta-C–H functionalization of benzoic acid derivatives presents a novel approach in organic synthesis, enabling the selective activation and functionalization of the meta-C–H bond. This technique provides synthetically useful tools for step-economical organic synthesis, highlighting the potential of this compound derivatives in facilitating the development of new synthetic methodologies (Shangda Li et al., 2016).

Orientations Futures

Future research could focus on further elucidating the synthesis, chemical reactions, and mechanism of action of 3-(Butan-2-yloxy)benzoic acid. Additionally, more studies could be conducted to determine its physical and chemical properties, as well as its safety and hazards. This compound could also be explored for potential applications in various fields, such as pharmaceuticals and materials science .

Propriétés

IUPAC Name |

3-butan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-8(2)14-10-6-4-5-9(7-10)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQNJTPPIHLAJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2926389.png)

![8-Oxabicyclo[3.2.1]octan-2-amine hcl](/img/structure/B2926393.png)

![(1r,3s,5R,7S)-methyl 3-(1H-benzo[d]imidazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2926396.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2926397.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol](/img/structure/B2926400.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2926401.png)